molecular formula C7H18N2 B1387362 [(2R)-2-aminopropyl](methyl)(propan-2-yl)amine CAS No. 1418293-58-9

[(2R)-2-aminopropyl](methyl)(propan-2-yl)amine

Cat. No.: B1387362
CAS No.: 1418293-58-9
M. Wt: 130.23 g/mol
InChI Key: JGPLGXKAPTVKMX-SSDOTTSWSA-N
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Description

(2R)-2-aminopropyl(propan-2-yl)amine is a chemical compound with the molecular formula C7H18N2 and a molecular weight of 130.23 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-aminopropyl(propan-2-yl)amine typically involves the reaction of appropriate amines with alkyl halides under controlled conditions. One common method is the reductive amination of acetone with methylamine and isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of (2R)-2-aminopropyl(propan-2-yl)amine often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-aminopropyl(propan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, oximes, secondary amines, tertiary amines, and various substituted derivatives .

Scientific Research Applications

(2R)-2-aminopropyl(propan-2-yl)amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a neurotransmitter analog.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-aminopropyl(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing various biological processes. The compound’s effects are mediated through its binding to these receptors, leading to downstream signaling events that result in physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-aminopropyl(propan-2-yl)amine is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(2R)-1-N-methyl-1-N-propan-2-ylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)9(4)5-7(3)8/h6-7H,5,8H2,1-4H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPLGXKAPTVKMX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(C)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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